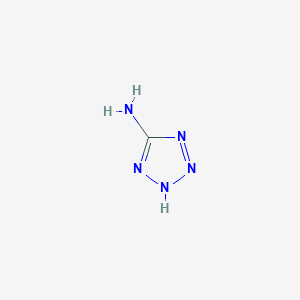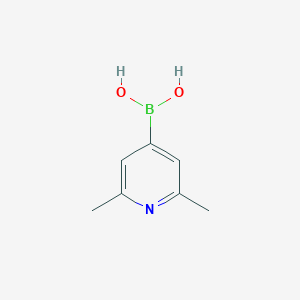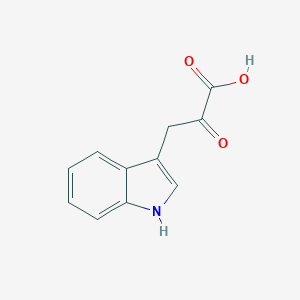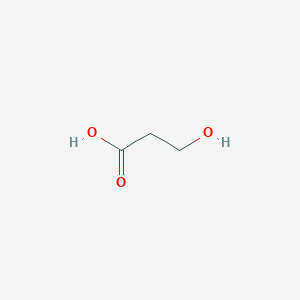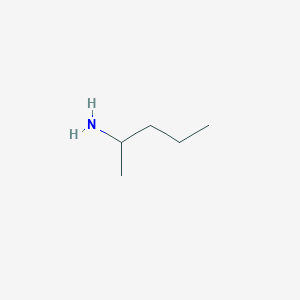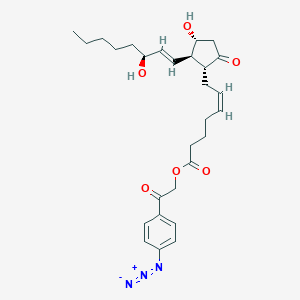
替索嘌呤
描述
Tisopurine, also known as thiopurinol, is a drug used in the treatment of gout in some countries . It works by reducing uric acid production through inhibiting an early stage in its production .
Synthesis Analysis
Tisopurine can be used as a drug and as an inhibitor of guanosine monophosphate reductase; thereby, it can influence the generation of adenosine triphosphate from corresponding guanine . Tisopurine is also able to affect the synthesis of protein by inhibiting the effect on ribonucleic acid bioproduction .
Molecular Structure Analysis
The molecular structure of Tisopurine can be found on various databases such as DrugBank .
Chemical Reactions Analysis
The therapeutic efficacy of Tisopurine can be decreased when used in combination with various drugs such as Bendroflumethiazide, Benzthiazide, Chlorothiazide, and others .
Physical And Chemical Properties Analysis
Tisopurine has a density of 1.8±0.1 g/cm^3, a boiling point of 290.7±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 40.0±0.5 cm^3, and it has 4 H bond acceptors and 2 H bond donors .
科学研究应用
Treatment of Gout
Tisopurine is known to be effective in the treatment of gout . Gout is a type of arthritis that is characterized by sudden, severe attacks of pain, swelling, redness, and tenderness in the joints. Tisopurine helps in managing this condition.
Antiparasitic Agent
Tisopurine has been identified as an antiparasitic agent . This means it can be used to prevent or treat diseases caused by parasites.
Antithrombotic Agent
Tisopurine also acts as an antithrombotic agent . It helps in preventing the formation of clots in the blood vessels, which can lead to serious conditions like stroke or heart attack.
Inhibitor of Guanosine Monophosphate Reductase
Tisopurine can be used as an inhibitor of guanosine monophosphate reductase . By inhibiting this enzyme, it can influence the generation of adenosine triphosphate from corresponding guanine.
Affects Protein Synthesis
Tisopurine is able to affect the synthesis of protein by inhibiting the effect on ribonucleic acid bioproduction . This can have various implications in the field of molecular biology and genetic engineering.
Potential Inhibitor of Xanthine Oxidase
Tisopurine has been reported to have potential inhibitor activity against xanthine oxidase . This enzyme plays a key role in the metabolism of purines in the body, and its inhibition can be beneficial in the treatment of several health conditions.
属性
IUPAC Name |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAOPMWCFSVFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=S)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201488 | |
| Record name | Tisopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tisopurine | |
CAS RN |
5334-23-6 | |
| Record name | Tisopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tisopurine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tisopurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tisopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tisopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tisopurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TISOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79F9I2R16M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there differences in how Tisopurine impacts uric acid levels based on a patient's excretion profile?
A: Research indicates that Tisopurine effectively reduces both plasma and urinary uric acid levels in individuals identified as hyperexcretors of uric acid. Interestingly, in individuals with normal uric acid excretion, Tisopurine primarily lowers plasma uric acid levels without significantly impacting urinary uric acid levels [, ].
Q2: Is there a risk of cross-reactivity between Allopurinol and its alternatives, Tisopurine and Oxypurinol?
A: While Oxypurinol, being the active metabolite of Allopurinol, shows potential for cross-reactivity, Tisopurine has shown no evidence of cross-reactivity with Allopurinol [, ]. This distinction is important for patients who experience adverse reactions to Allopurinol.
Q3: What is the structural characterization of Tisopurine?
A: Tisopurine, chemically known as 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione, has been studied using vibrational and structural analysis techniques. These analyses provide insights into its molecular structure and properties [, ]. While its exact molecular weight isn't specified in the provided abstracts, its molecular formula is C4H4N4S [, ].
Q4: Are there documented cases of adverse reactions to Tisopurine?
A: Yes, there have been reported cases of acute hepatitis [, ] and agranulocytosis [] associated with Tisopurine treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)
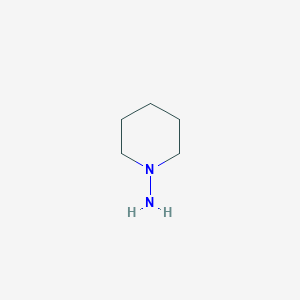


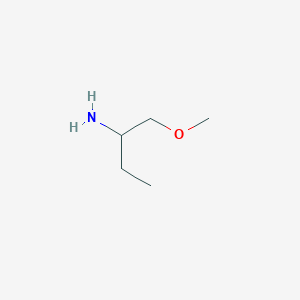
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)

